

Technical Guide: N-(2-bromophenyl)dodecanamide (CAS 545343-30-4) [1][2]

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Compound of Interest

Compound Name: *N*-(2-bromophenyl)dodecanamide

Cat. No.: B310704

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Executive Summary

N-(2-bromophenyl)dodecanamide is a lipophilic small molecule belonging to the class of *N*-aryl fatty acid amides.[1][2] It acts as a structural mimic of *N*-(3-oxododecanoyl)-*L*-homoserine lactone (3-oxo-C12-HSL), the primary autoinducer used by the opportunistic pathogen *Pseudomonas aeruginosa* to coordinate virulence via the LasR/LasI quorum sensing system.
[1]

Unlike the native ligand which activates virulence gene expression, **N-(2-bromophenyl)dodecanamide** functions as a competitive antagonist.[1][2] The steric bulk of the bromine atom at the ortho position of the phenyl ring, combined with the hydrophobic dodecanoyl tail, allows the molecule to occupy the LasR ligand-binding domain (LBD) without inducing the conformational change required for DNA binding and transcriptional activation. This makes it a critical tool for developing anti-virulence therapies that disarm bacteria without killing them, thereby reducing selective pressure for antibiotic resistance.[2][3]

Chemical Profile & Physicochemical Properties[1][2] [4][5][6][7][8][9]

Identity & Structure[1][4][10]

- CAS Number: 545343-30-4[1][4][2]
- IUPAC Name: **N-(2-bromophenyl)dodecanamide**[1][2]
- Synonyms: 2'-Bromododecananilide; Dodecanoic acid (2-bromophenyl)amide[1][2]
- Molecular Formula: $C_{18}H_{28}BrNO$ [1][2][3]
- Molecular Weight: 354.33 g/mol [1][2][3]

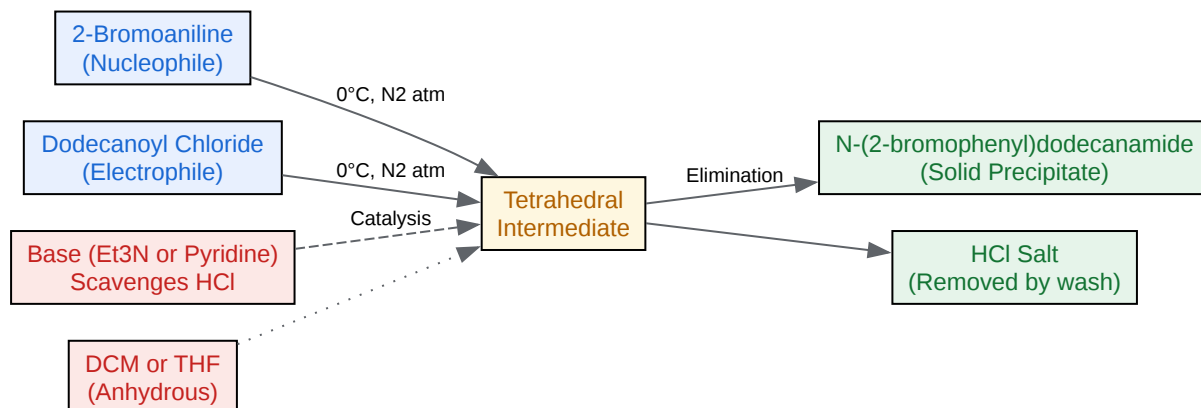
Key Properties Table

Property	Value / Description	Context
Physical State	White to off-white crystalline solid	Typical of long-chain fatty amides. [1] [2]
Melting Point	68–72 °C (Predicted)	Lower than short-chain analogs due to alkyl chain flexibility. [1] [2] [3]
Solubility (Water)	Negligible (< 1 µg/mL)	Highly hydrophobic (Lipid-like tail). [1] [2]
Solubility (Organic)	Soluble in DMSO (>50 mM), Ethanol, DCM	Suitable for biological stock solutions. [1] [2]
LogP (Predicted)	~6.9	Indicates high membrane permeability; requires carrier (e.g., cyclodextrin) for aqueous bioassays. [1] [2]
H-Bond Donors	1 (Amide NH)	Critical for H-bonding with LasR active site residues (e.g., Asp73). [1] [2]
H-Bond Acceptors	1 (Amide Carbonyl)	Interacts with Tyr56/Trp60 in LasR pocket. [1] [2] [3]

Synthesis Protocol: Schotten-Baumann Acylation

The most robust method for synthesizing **N-(2-bromophenyl)dodecanamide** is the nucleophilic acyl substitution of 2-bromoaniline with dodecanoyl chloride.[\[1\]](#) This protocol ensures high yield and purity by minimizing side reactions (e.g., di-acylation).[\[1\]](#)

Reaction Scheme (Graphviz)



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Figure 1: Synthetic pathway via nucleophilic acyl substitution.[1] The base neutralizes the HCl byproduct to drive equilibrium forward.[2]

Step-by-Step Methodology

Reagents:

- 2-Bromoaniline (1.0 equiv, 10 mmol)[1]
- Dodecanoyl chloride (1.1 equiv, 11 mmol)[1]
- Triethylamine (Et₃N) (1.2 equiv, 12 mmol)[1]
- Dichloromethane (DCM), anhydrous[1]

Procedure:

- Preparation: Dissolve 2-bromoaniline (1.72 g) in 30 mL anhydrous DCM in a round-bottom flask. Add Triethylamine (1.67 mL).[1][2][3][5]
- Addition: Cool the mixture to 0°C in an ice bath. Add Dodecanoyl chloride (2.40 g) dropwise over 15 minutes to prevent exotherm-induced decomposition.[1][2][3]

- Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 3–4 hours. Monitor via TLC (Hexane:Ethyl Acetate 4:[1]1) until the amine spot disappears.[1][2][3]
- Work-up:
 - Wash reaction mixture with 1M HCl (2 x 20 mL) to remove unreacted amine and Et₃N.[1][2][3]
 - Wash with Saturated NaHCO₃ (2 x 20 mL) to remove unreacted acid chloride (hydrolyzed to acid).[1][2][3]
 - Wash with Brine (1 x 20 mL).[1][2][3]
- Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
- Purification: Recrystallize from hot ethanol or purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes) to yield white crystals.

Biological Mechanism: Quorum Sensing Inhibition

The primary application of CAS 545343-30-4 is the disruption of the LasR quorum sensing circuit in Gram-negative bacteria.[1][2]

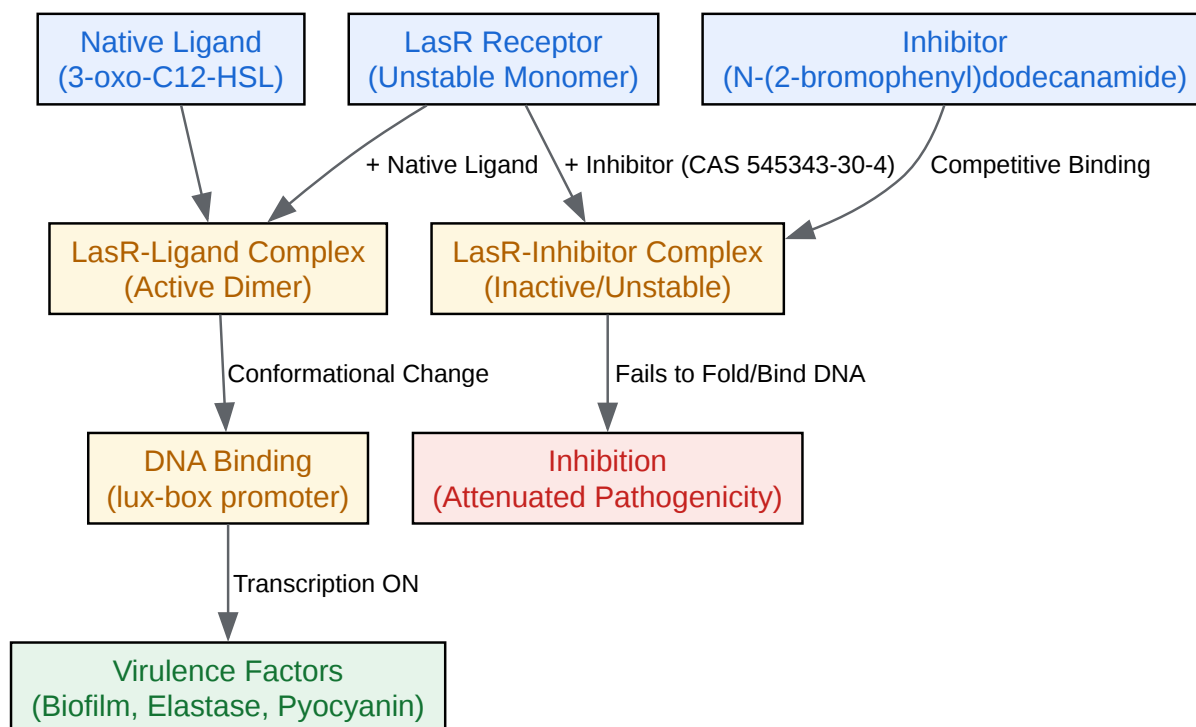
Mechanism of Action

The compound mimics the native autoinducer (3-oxo-C12-HSL) but lacks the homoserine lactone ring.[1]

- Binding: The lipophilic dodecanoyl tail anchors the molecule into the hydrophobic pocket of the LasR receptor.[1][2][3]
- Steric Clash: The 2-bromo substituent on the phenyl ring creates a steric clash with the receptor's flexible loop (specifically residues near Tyr47 and Gly38).[1][2][3]
- Inhibition: This clash prevents LasR from folding into its active conformation.[1][2][3] The receptor-inhibitor complex cannot dimerize effectively or bind to the lux-box DNA promoter sequences.[1][2]

- Outcome: Virulence genes (elastase, pyocyanin, rhamnolipids) are downregulated.[1][2][3]

Signaling Pathway Interference (Graphviz)[1]



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Figure 2: Competitive antagonism of the LasR receptor.[1] The inhibitor displaces the native ligand, preventing the transcriptional cascade required for virulence.

Experimental Validation & Assays

To validate the activity of **N-(2-bromophenyl)dodecanamide**, researchers employ reporter strains that produce a measurable signal (light or pigment) only when QS is active.[1]

Reporter Gene Assay (E. coli JB525)

- Principle: E. coli JB525 harbors a plasmid with the luxR gene and a luxI-gfp fusion.[1][2][3] It produces Green Fluorescent Protein (GFP) in response to exogenous AHLs.[1][2][3][6]
- Protocol:

- Culture *E. coli* JB525 in LB medium (+ Tetracycline) to $OD_{600} = 0.5$.[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Add native agonist (3-oxo-C12-HSL) at 50 nM to induce baseline GFP production.[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Add test compound (CAS 545343-30-4) in a concentration gradient (1 μ M – 100 μ M).[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Incubate at 30°C for 4 hours.
- Readout: Measure Fluorescence (Ex 485 nm / Em 535 nm). A decrease in fluorescence relative to the control indicates QS inhibition.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Chromobacterium violaceum Assay (CV026)

- Target: CviR receptor (homolog to LasR).[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Readout: Inhibition of purple pigment (violacein) production.[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Note: While effective, this assay is less specific for long-chain amides; the *E. coli* LasR reporter is preferred for dodecanamide derivatives.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Safety & Handling

- Hazard Classification: Irritant (Skin/Eye).[\[1\]](#)[\[2\]](#)[\[3\]](#)
- H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).[\[1\]](#)[\[2\]](#)
- Storage: Store at -20°C in a desiccator. Stable in solid form for >2 years. Solutions in DMSO should be used within 1 month.[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Disposal: Incineration as chemical waste containing nitrogen and halogens.[\[1\]](#)[\[2\]](#)[\[3\]](#)

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